AkaLumine hydrochloride
Description
Evolution of Bioluminescence Imaging (BLI) Methodologies in Preclinical Research
The application of bioluminescence imaging in preclinical research, particularly in oncology, has grown substantially since its development. nih.govwikipedia.org Initially, BLI was instrumental in monitoring tumor growth and metastasis by using cancer cell lines engineered to express luciferase. nih.govinnoserlaboratories.com Over time, its applications have expanded to include a wide array of biological investigations, such as gene expression analysis, protein-protein interaction studies, and tracking the biodistribution of therapeutic agents. nih.govnih.govescholarship.org
The evolution of BLI has been marked by the development of more sophisticated imaging systems and a broader range of reporter genes. frontiersin.org Different luciferase-luciferin systems, such as those from the firefly, Renilla, and Gaussia, have been employed, each with distinct characteristics. innoserlaboratories.comresearchgate.net Furthermore, the ability to use multiple luciferases with different substrate specificities has opened the door for multiplexed imaging, allowing for the simultaneous monitoring of several biological events. frontiersin.orgescholarship.org
Critical Limitations of Conventional Bioluminescence Substrates for Deep Tissue Visualization
Despite its advantages, conventional BLI has faced a significant hurdle: the limited ability of the emitted light to penetrate deep tissues. The most commonly used system, involving firefly luciferase and its substrate D-luciferin, produces light with a peak emission wavelength of around 560-620 nanometers. nih.govfrontiersin.org Light in this region of the spectrum is readily absorbed and scattered by biological tissues, particularly by hemoglobin and melanin (B1238610). frontiersin.org This attenuation of the bioluminescent signal compromises the sensitivity of detection for cells and processes located deep within the body, such as in the lungs or brain. researchgate.netfrontiersin.org
The native substrates for other commonly used luciferases, such as coelenterazine (B1669285) for Gaussia and Renilla luciferases, also produce light in the blue-green part of the spectrum (around 460-480 nm), which is even more susceptible to tissue attenuation. wikipedia.orgfrontiersin.org This inherent limitation has driven the quest for new substrates that can shift the bioluminescent signal to longer wavelengths.
Rationale for the Development of Red-Shifted and Near-Infrared Emitting Luciferin (B1168401) Analogues
To overcome the challenge of poor tissue penetration, researchers have focused on developing luciferin analogues that produce red-shifted or near-infrared (NIR) light. frontiersin.orgnih.gov The "bio-optical window," a range of wavelengths from approximately 650 to 900 nanometers, offers significantly improved light transmission through biological tissues due to reduced absorption and scattering. nih.govfrontiersin.org By creating substrates that emit light in this NIR window, the sensitivity and accuracy of deep-tissue imaging can be substantially enhanced. frontiersin.orgeur.nl
The primary strategy for creating these red-shifted analogues involves modifying the chemical structure of D-luciferin to extend its π-conjugation. frontiersin.orgeur.nl This extension of the electron system within the molecule lowers the energy gap between the ground and excited states, resulting in the emission of lower-energy, longer-wavelength photons. eur.nl While this approach has been successful in generating NIR light, initial analogues often suffered from low light output when paired with wild-type firefly luciferase, necessitating further engineering of the luciferase enzyme itself. dicp.ac.cn
Historical Context and Discovery of AkaLumine Hydrochloride
In the pursuit of a superior luciferin for deep-tissue imaging, researchers synthesized a novel analogue called AkaLumine. eurekalert.orgtitech.ac.jp While AkaLumine successfully produced near-infrared bioluminescence, its practical application was hampered by its poor solubility in water. eurekalert.orgtitech.ac.jp This limitation prompted a search for water-soluble derivatives.
Through this screening process, this compound was identified. eurekalert.orgtitech.ac.jp This hydrochloride salt of AkaLumine demonstrated the desired water solubility while retaining the crucial near-infrared emission properties. eurekalert.orgtitech.ac.jp When reacted with firefly luciferase, this compound emits light with a peak wavelength of approximately 677 nm. eurekalert.orgtitech.ac.jpresearchgate.net This breakthrough offered a practical and highly effective solution for enhancing the capabilities of bioluminescence imaging, particularly for visualizing deep-seated biological targets. eurekalert.orgphys.org Research demonstrated that the bioluminescence from this compound had significantly higher penetration through tissue compared to that produced by D-luciferin. eurekalert.orgtitech.ac.jp Subsequent studies have shown that pairing this compound with a specifically evolved luciferase variant, AkaLuc, can further amplify the signal by 100 to 1,000 times compared to the conventional D-luciferin/firefly luciferase system. frontiersin.org
Research Findings on this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₉ClN₂O₂S | glpbio.comnih.govglpbio.com |
| Molecular Weight | 338.85 g/mol | glpbio.comnih.govglpbio.com |
| Emission Maximum (with firefly luciferase) | ~677 nm | eurekalert.orgtitech.ac.jpresearchgate.net |
| Km for recombinant Fluc protein | 2.06 µM | glpbio.comglpbio.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNKVAGZCXXHX-SSRSOBHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis, Structural Design, and Derivatization Strategies of Akalumine Hydrochloride
Structural Analogues of D-Luciferin: AkaLumine and AkaLumine Hydrochloride
AkaLumine is a synthetic analogue of D-luciferin, the natural substrate for firefly luciferase. The core structural difference lies in the modification of the benzothiazole (B30560) ring system found in D-luciferin. In AkaLumine, this moiety is replaced with a structure that extends the molecule's π-conjugated system. daneshyari.com This alteration is fundamental to its unique optical properties. The reaction between AkaLumine and firefly luciferase (Fluc) produces a near-infrared (NIR) light emission, with a maximum wavelength (λmax) of approximately 677 nm. acs.org This is a significant shift from the yellow-green light (λmax ≈ 562 nm) produced by the native D-luciferin/luciferase reaction.
This compound is the hydrochloride salt of AkaLumine. This derivatization is a critical modification performed to improve the compound's physicochemical properties for biological applications, specifically its water solubility. acs.org
Table 1: Comparison of D-Luciferin and this compound
| Feature | D-Luciferin | This compound |
|---|---|---|
| Core Structure | Contains a benzothiazole moiety | Features an extended π-conjugated system in place of the benzothiazole |
| Emission Max (λmax) | ~562 nm (Yellow-Green) | ~677 nm (Near-Infrared) acs.org |
| Nature | Natural Substrate | Synthetic Analogue |
Synthetic Pathways and Key Intermediates in this compound Production
The production of this compound is a two-stage process: first, the synthesis of the AkaLumine free base, followed by its conversion to the hydrochloride salt.
The synthesis of the AkaLumine core structure is achieved through a condensation reaction. The key intermediates are an aldehyde, such as 4-(dimethylamino)cinnamaldehyde, and D-cysteine. The reaction between these precursors forms the 4,5-dihydrothiazole-4-carboxylic acid ring, which is the central heterocyclic scaffold of the molecule, linked to the extended aromatic system derived from the aldehyde.
The final step in producing the target compound is the conversion of the AkaLumine free base into its hydrochloride salt. This is a straightforward acid-base reaction designed to improve the compound's solubility. A common laboratory-scale procedure involves suspending the synthesized AkaLumine free base in a suitable solvent. An ethereal solution of hydrochloric acid, such as 4 M HCl in dioxane, is then added to this suspension. researchgate.net The mixture is agitated, and the resulting precipitate, this compound, is isolated through centrifugation and solid-liquid separation. researchgate.net
Molecular Modifications for Enhanced Water Solubility and Aqueous Stability
A significant challenge with the AkaLumine free base is its high hydrophobicity, which results in poor water solubility. acs.org This property limits its practical application in biological imaging, where substrates are typically administered in aqueous solutions like saline. Reports indicate the solubility of the AkaLumine free base is less than 2 mM. acs.org
To overcome this limitation, the primary molecular modification is the formation of a salt. By converting the AkaLumine base into this compound, its polarity is increased, dramatically enhancing its solubility in water and physiological buffers. daneshyari.com This derivatization improves the compound's solubility to less than 40 mM, a substantial increase that makes it highly suitable for in vivo administration. acs.org
Table 2: Solubility Comparison of AkaLumine and its Hydrochloride Salt
| Compound | Form | Reported Water Solubility |
|---|---|---|
| AkaLumine | Free Base | < 2 mM acs.org |
| This compound | Hydrochloride Salt | < 40 mM acs.org |
Rational Design Principles for Optimizing Near-Infrared Bioluminescent Probes
The development of this compound was guided by rational design principles aimed at creating a superior bioluminescent probe for deep-tissue imaging. The primary goal was to shift the emission wavelength into the near-infrared (NIR) "biological window," the spectral range (approximately 650–900 nm) where biological tissues like skin, blood, and water exhibit minimal light absorption and scattering.
The key design strategy employed was the extension of the π-conjugated system of the luciferin (B1168401) molecule. daneshyari.com In quantum mechanics, extending the conjugation length in a fluorophore typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap results in the emission of lower-energy photons, which corresponds to a bathochromic (red) shift in the emission spectrum.
By replacing the benzothiazole group of D-luciferin with a more extended, conjugated aromatic system, researchers successfully pushed the bioluminescence emission into the NIR region. acs.org The resulting λmax of ~677 nm for AkaLumine falls squarely within the biological window, allowing photons generated in deep tissues to penetrate more effectively to external detectors. fujifilm.com This rational design approach overcomes a fundamental limitation of D-luciferin, whose yellow-green emission is more readily absorbed by hemoglobin, enabling more sensitive and accurate detection of biological targets in vivo. fujifilm.com
Molecular Mechanism of Bioluminescence and Enzymatic Interactions of Akalumine Hydrochloride
Substrate Kinetics and Affinity with Firefly Luciferase (Fluc)
AkaLumine hydrochloride exhibits a high affinity for the native firefly luciferase (Fluc) enzyme. nih.gov The Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum, is reported to be 2.06 μM for this compound with recombinant Fluc. medchemexpress.com This indicates a significantly higher affinity compared to D-luciferin. nih.gov
This high affinity means that maximal or near-maximal bioluminescent signals can be achieved at very low concentrations of this compound. nih.gov In cell-based assays, signals generated with this compound reach their peak at concentrations as low as 2.5 μM. medchemexpress.com In contrast, the bioluminescence generated by D-luciferin often does not appear to reach a maximal signal even at concentrations up to 250 μM. medchemexpress.com This characteristic is a notable advantage, as it suggests that less substrate is required to achieve optimal signal intensity. researchgate.net The combination of a low Km value and high cell-membrane permeability are considered key factors for the distinct and efficient bioluminescence production by this compound in cellular environments. researchgate.net
| Substrate | Reported Km Value (μM) |
|---|---|
| This compound | 2.06 medchemexpress.com |
| D-luciferin | ~14.7 rsc.org |
Optimized Interactions with Engineered Luciferases: The Akaluc System
To further enhance the capabilities of this compound, an engineered luciferase named Akaluc was developed through directed evolution of the native firefly luciferase. nih.govnih.gov This process introduced specific mutations into the enzyme to optimize its catalytic activity and produce brighter luminescence specifically with AkaLumine as its substrate. nih.gov The combination of Akaluc and this compound is referred to as the AkaBLI system. sci-hub.sefujifilm.com
The Akaluc/AkaLumine system generates a bioluminescent signal that is substantially brighter than the conventional Fluc/D-luciferin pair. nih.gov In vitro, the Akaluc system can produce signals more than 10 times brighter than Fluc with its respective substrate. nih.gov This difference is even more pronounced in in vivo conditions, where the signal can be up to 100 to 1000 times brighter, largely due to the favorable emission wavelength of the AkaLumine reaction. nih.govfujifilm.com This synergistic optimization allows for unprecedented sensitivity, enabling the detection of signals from deep tissues and even single cells within a living organism. mdpi.comnih.gov
Biophysical Characterization of Bioluminescence Emission: Wavelength and Efficiency
A defining feature of this compound is the biophysical nature of its light emission. The reaction between this compound and firefly luciferase (either native Fluc or the engineered Akaluc) produces light in the near-infrared (NIR) region of the electromagnetic spectrum. medchemexpress.comnih.gov
With native Fluc , the emission maximum (λmax) is approximately 677 nm. medchemexpress.comresearchgate.netnih.gov
With the engineered Akaluc , the emission peak is around 650 nm. nih.gov
This is a significant red-shift compared to the D-luciferin/Fluc reaction, which has a λmax of about 562 nm. researchgate.netnih.gov Light in the NIR window (roughly 650-900 nm) has much greater tissue penetration efficiency because it is less absorbed by biological components like hemoglobin and melanin (B1238610). nih.govfujifilm.comnih.gov Consequently, the NIR light generated by this compound is less attenuated by biological tissues, leading to a dramatic improvement in the detection sensitivity of targets located deep within the body. nih.govnih.gov The signal from this compound can be over 40-fold higher than that of D-luciferin when imaging subcutaneous tumors at the same concentration. nih.gov
| Enzyme | Substrate | Peak Emission Wavelength (λmax) |
|---|---|---|
| Firefly Luciferase (Fluc) | D-luciferin | ~562 nm researchgate.netnih.gov |
| Firefly Luciferase (Fluc) | This compound | ~677 nm medchemexpress.comresearchgate.netnih.gov |
| Akaluc | This compound | ~650 nm nih.gov |
Comparative Mechanistic Analysis of Bioluminescent Reactions: this compound versus D-Luciferin
The molecular mechanisms of this compound and D-luciferin, while both involving luciferase-catalyzed oxidation, differ in ways that have significant practical implications for their use in bioluminescence imaging.
Chemical Structure: AkaLumine was synthesized by replacing an aromatic structure in the D-luciferin molecule with a benzothiazole (B30560) moiety. researchgate.net This structural alteration is the primary reason for the red-shifted light emission.
Emission Wavelength: As detailed previously, the most critical mechanistic difference is the energy of the emitted photon. This compound's reaction produces lower-energy, longer-wavelength NIR light (~677 nm with Fluc), whereas D-luciferin produces higher-energy, shorter-wavelength visible light (~562 nm). researchgate.netnih.gov This directly impacts the efficiency of in vivo imaging, as NIR light penetrates tissue more effectively. nih.govnih.gov
Enzyme Affinity and Kinetics: this compound demonstrates a higher affinity (lower Km) for Fluc than D-luciferin. medchemexpress.comnih.gov This allows it to produce a maximal light signal at significantly lower concentrations, a property that is advantageous for achieving saturation kinetics with minimal substrate. medchemexpress.comnih.gov
Enzyme-Substrate Pairing: While D-luciferin is the natural substrate for wild-type Fluc, this compound's full potential is realized when paired with the co-engineered Akaluc enzyme. nih.govnih.gov This "AkaBLI" system is a fully optimized pair designed for maximum signal output, a level of synergy not present in the native D-luciferin/Fluc system. nih.govfujifilm.com
Preclinical Research Applications of Akalumine Hydrochloride in Advanced Bioluminescence Imaging
In Vitro Applications in Cellular Systems for Biological Process Monitoring
The advantageous properties of AkaLumine hydrochloride extend to its use in cell-based assays, where it enables sensitive and quantitative monitoring of various biological processes.
In vitro studies have demonstrated the capability of this compound to provide quantitative measurements of cellular activities. For instance, in live liver cells (AML 12), an optical probe for caspase-3 activity utilizing a bioluminescent system with a substrate analogous to this compound emitted signals in response to apoptosis-inducing agents like Fas-ligand and staurosporine, as well as hypoxia/reoxygenation. researchgate.net This demonstrates the probe's capacity to quantitatively measure cellular apoptosis. researchgate.net The stable, glow-type reaction of this compound contributes to its suitability for such quantitative assessments. nih.gov
Bioluminescence imaging with firefly luciferase and its substrates has become a standard method for monitoring molecular activities, such as tumor growth and protein-protein interactions, in cell lines. researchgate.net The enhanced properties of this compound make it a valuable tool for these applications. The principles of bioluminescence resonance energy transfer (BRET) can be employed to monitor protein-protein interactions, where the interaction of two proteins brings a luciferase donor and an acceptor molecule into proximity, resulting in a detectable light signal. rsc.org The bright and red-shifted emission of this compound can enhance the sensitivity of such assays.
The application of bioluminescent platforms extends to high-throughput screening (HTS) for identifying molecules that modulate biological processes, such as G protein-coupled receptor (GPCR) antagonists. nih.gov The bright and sustained signal produced by the this compound system is advantageous for HTS, where rapid and sensitive detection is crucial. The combination of a bright luciferase, like Akaluc (an engineered luciferase optimized for AkaLumine), with this compound can produce significantly brighter emissions, which is beneficial for miniaturized, high-throughput formats. nih.govnih.gov
In Vivo Imaging Efficacy and Enhanced Signal Detection in Animal Models
The most significant advantages of this compound are realized in the context of in vivo imaging, where its near-infrared light emission allows for unprecedented sensitivity in deep-tissue imaging.
The emission maximum of the bioluminescence produced by the reaction of firefly luciferase and D-luciferin is approximately 562 nm, a wavelength that is significantly absorbed by hemoglobin and melanin (B1238610) in biological tissues. researchgate.net In contrast, this compound, in reaction with native firefly luciferase, emits light in the near-infrared range with a peak at 677 nm. researchgate.netrsc.orgnih.gov This longer wavelength light has significantly better penetration through biological tissues.
Studies have shown that after passing through 4-mm or 8-mm thick tissue slices, the bioluminescence intensity from this compound was 5-fold and 8.3-fold higher, respectively, than that of D-luciferin. frontiersin.orgelectronicspecifier.com This superior tissue penetration translates to a dramatic increase in the sensitivity of detecting targets located deep within the body. researchgate.net In a mouse model of lung metastasis, this compound demonstrated a 3.3-fold increase in detection sensitivity of disseminated cancer cells in the lungs compared to another synthetic luciferin (B1168401), CycLuc1. nih.gov When paired with the engineered luciferase Akaluc, the system can be up to 1000-fold brighter in vivo than the traditional firefly luciferase/D-luciferin pair. nih.gov
Table 1: Comparison of Bioluminescence Penetration
| Substrate | Tissue Thickness | Relative Bioluminescence Intensity |
| D-luciferin | 4 mm | 1x |
| AkaLumine-HCl | 4 mm | 5x |
| D-luciferin | 8 mm | 1x |
| AkaLumine-HCl | 8 mm | 8.3x |
This table is generated based on data indicating that AkaLumine-HCl bioluminescence showed 5-fold and 8.3-fold higher penetration through 4-mm and 8-mm thick beef slices, respectively, compared to D-luciferin. frontiersin.orgelectronicspecifier.com
The high sensitivity and deep-tissue penetration afforded by this compound make it an ideal tool for non-invasive, longitudinal tracking of biological processes in small animal models. nih.gov This allows researchers to monitor phenomena such as tumor growth, metastasis, and cellular therapies over time in the same animal, reducing the number of animals required for a study and providing more robust data.
The combination of this compound with the engineered Akaluc luciferase has enabled the visualization of single cells deep inside freely moving animals. frontiersin.org This system has been used for real-time imaging of brain cells in marmosets, a significant achievement for bioluminescent probes. nih.gov The efficient blood-brain barrier penetration of this compound further enhances its utility for neurological studies. nih.gov The stable and prolonged light emission observed in vivo also facilitates longer observation times required for tracking dynamic processes. nih.gov
Non-Invasive Longitudinal Tracking of Biological Phenomena in Rodents
Monitoring of Tumor Growth and Metastasis Progression (e.g., Glioma, Breast Cancer, Lung Cancer)
The superior sensitivity of the this compound/Akaluc system makes it exceptionally well-suited for non-invasively tracking tumor progression and metastasis in various cancer models.
In preclinical studies of glioma , a type of aggressive brain cancer, this compound-based BLI has demonstrated the ability to detect intracranial tumors much earlier and with as few as 5,000 transplanted cells. nih.gov This enhanced sensitivity allows for the detailed monitoring of tumor engraftment, early-stage growth, and response to therapies. nih.gov Research has shown that Akaluc BLI can provide over 100-fold higher signal intensity for in vivo glioma tracking compared to standard firefly luciferase systems, facilitating the detection of tumor regression and subsequent relapse with high accuracy. nih.gov
For breast cancer , this compound has been instrumental in tracking both primary tumor growth and the metastatic spread of cancer cells. In a murine model of triple-negative breast cancer, an mCherry-AkaLuc dual reporter system was used to monitor minimal residual disease (MRD) following chemotherapy. biorxiv.org The high sensitivity of the AkaLuc/AkaLumine system, estimated to be 10-50 times more sensitive than firefly luciferase BLI, is critical for detecting the small number of surviving cells that can lead to recurrence. biorxiv.org Furthermore, this system has been used to track the spontaneous metastasis of breast cancer cells to distant sites, such as the lymph nodes. nih.gov
Studies on lung cancer have also highlighted the advantages of this compound. Its near-infrared light emission significantly improves the detection of lung tumors, which are located deep within the body. electronicspecifier.comeurekalert.org In a lung cancer mouse model, this compound markedly increased the detection sensitivity of lung tumors when compared to both D-luciferin and another analog, cyclic alkylaminoluciferin. electronicspecifier.comeurekalert.org The improved tissue penetration was quantified in experiments using beef slices, where this compound bioluminescence showed 5-fold and 8.3-fold higher penetration through 4-mm and 8-mm thick tissue, respectively, compared to D-luciferin. electronicspecifier.comeurekalert.org This system has also enabled the detection of single cancer cells in the lungs of mice, mimicking the early stages of metastasis. nih.gov
Table 1: Comparative Sensitivity of this compound in Cancer Models
| Cancer Type | Key Finding | Reported Sensitivity Improvement (vs. D-luciferin/Fluc) | Reference |
|---|---|---|---|
| Glioma | Detection of as few as 5,000 transplanted cells intracranially. | >100-fold higher signal intensity in vivo. | nih.gov |
| Breast Cancer | Enhanced detection of minimal residual disease (MRD). | 10-50 times more sensitive for in vivo MRD detection. | biorxiv.org |
| Lung Cancer | Significantly increased detection sensitivity of deep lung tumors. | 5-fold and 8.3-fold higher tissue penetration through 4-mm and 8-mm tissue, respectively. | electronicspecifier.comeurekalert.org |
Visualization of Neural Activity and Brain Dynamics
The ability of this compound to cross the blood-brain barrier and its enhanced brightness make it a valuable tool for neuroscience research. riken.jp The AkaBLI system, which combines Akaluc and this compound, has been shown to produce a bioluminescence signal in the mouse brain that is up to 1,000 times stronger than the conventional firefly luciferase-luciferin reaction. riken.jp
This increased sensitivity allows for the non-invasive, longitudinal monitoring of neural activity in freely moving animals. fujifilm.comnih.gov For instance, researchers have successfully visualized activity-regulated expression of brain-derived neurotrophic factor (BDNF) in the living mouse brain. nih.gov Using Bdnf-Luc mice, studies have shown that kainic acid administration leads to a significant increase in bioluminescent signals from the brain, particularly the hippocampus. nih.gov Furthermore, the system is sensitive enough to detect changes in Bdnf expression induced by physiological stimuli, such as light exposure in the visual cortex. nih.gov This enables the study of how brain activity and structures change in response to specific behaviors or stimuli over extended periods. riken.jp
Analysis of Gene Expression and Reporter Gene System Activity
This compound, in conjunction with the Akaluc reporter, offers a highly sensitive system for monitoring gene expression dynamics in vivo. Because the signal is not diluted with cell division, it is particularly advantageous for long-term studies of highly proliferative cells. nih.gov The requirement of ATP for the luciferase reaction ensures that the bioluminescent signal is representative of live, metabolically active cells. nih.gov
This reporter system has been used to non-invasively monitor and quantify gene expression over time in the same animal, reducing the number of animals needed for a study. nih.govnih.gov The high signal-to-noise ratio allows for the detection of subtle changes in gene expression. nih.gov For example, the system has been used to track the expression of genes related to the innate immune response in Drosophila. nih.gov By creating a reporter construct where Akaluc expression is driven by the promoter of an infection-inducible gene, researchers can monitor the activation of the immune system in real-time. nih.gov
Real-Time Tracking of Pathogen Infection Dynamics (e.g., Viral Infections)
The high sensitivity and deep-tissue imaging capabilities of the this compound/Akaluc system are particularly beneficial for studying the spatiotemporal dynamics of pathogen infections. Traditional bioluminescence reporters often have limited sensitivity for visualizing infections in deep tissues like the lungs. nih.govnih.gov
In the context of viral infections, researchers have engineered recombinant viruses, such as SARS-CoV-2, to carry the Akaluc gene. nih.govnih.gov This has enabled the in vivo visualization of viral spread in respiratory organs of animal models, including tissue-specific differences associated with various viral variants. nih.govnih.gov The intensity of the bioluminescent signal can be used to quantify viral load and assess the efficacy of antiviral therapies by monitoring changes in the signal over time. nih.govnih.gov The AkaBLI system has been shown to be significantly more effective than NanoLuc-based systems for visualizing SARS-CoV-2 infection dynamics in the respiratory system of hamsters. nih.gov
Assessment of Transplanted Cell Engraftment and Spatial Distribution
The ability to detect a small number of cells makes this compound-based BLI a powerful method for tracking the fate of transplanted cells. This is crucial for evaluating the success of cell-based therapies and understanding the processes of engraftment and biodistribution.
The system's single-cell detection sensitivity in deep tissues has been demonstrated by visualizing just one or two glowing cells within the lung of a mouse. riken.jp This level of sensitivity is critical for monitoring the initial stages of engraftment and identifying the precise location of transplanted cells. In cancer research, this technology is used to track the fate of intravenously injected cancer cells and monitor their distribution and survival, providing insights into the metastatic process. riken.jp The longitudinal nature of BLI allows for repeated imaging of the same animal, providing a dynamic view of cell proliferation, migration, and viability over time. nih.gov
Applications in Invertebrate Models for Genetic and Developmental Studies (e.g., Drosophila)
The this compound/Akaluc system has been successfully adapted for use in the invertebrate model organism Drosophila melanogaster. nih.govnih.gov This provides a highly sensitive, non-invasive method for temporal monitoring of gene expression in these small animals. nih.govnih.gov
In Drosophila research, oral administration of this compound to flies expressing Akaluc results in a significantly higher luminescence signal compared to the conventional D-luciferin/luciferase system. nih.gov This enhanced signal allows for the imaging of gene expression in deep tissues, such as the brain and ventral nerve cords, which was previously challenging. nih.gov The system has been used to monitor dynamic changes in gene expression related to innate immunity and endoplasmic reticulum stress. nih.gov This powerful tool enables continuous analysis in the same freely moving flies, opening new avenues for genetic and developmental studies in this important model organism. nih.gov
Table 2: Applications of this compound in Diverse Preclinical Models
| Application Area | Model Organism | Key Advantage | Research Example | Reference |
|---|---|---|---|---|
| Neuroscience | Mouse, Marmoset | Brain penetrant; up to 1000x brighter signal in the brain. | Visualization of activity-regulated BDNF expression. | riken.jpnih.gov |
| Virology | Hamster | Superior visualization of infection in deep tissues (lungs). | Tracking SARS-CoV-2 infection dynamics and antiviral efficacy. | nih.govnih.gov |
| Cell Transplantation | Mouse | Single-cell sensitivity in deep tissues. | Tracking engraftment and distribution of transplanted cancer cells. | riken.jp |
| Genetics | Drosophila | High signal-to-noise ratio in a small organism. | Monitoring temporal changes in innate immunity gene expression. | nih.gov |
Development and Implementation of Multi-Modal and Dual-Color Imaging Strategies Using this compound
To overcome the limitations of individual imaging modalities, such as the limited spatial resolution of BLI, researchers are combining this compound-based imaging with other techniques. One such multi-modal strategy pairs this compound BLI with Magnetic Particle Imaging (MPI). nih.gov
MPI is a non-invasive technique that can quantify the concentration of superparamagnetic iron oxide (SPIO) nanoparticles with high sensitivity and resolution. nih.gov In a preclinical breast cancer model, cancer cells were engineered to express Akaluc and were also labeled with SPIOs. nih.gov This dual-labeling approach allowed for the simultaneous tracking of cell viability and proliferation (via BLI) and the quantification of cell numbers and location (via MPI). nih.gov While the BLI signal increased over time, mirroring tumor growth, the MPI signal decreased due to the dilution of SPIOs as cells proliferated. nih.gov This complementary information provides a more comprehensive understanding of tumor dynamics and metastasis. nih.gov
The development of multi-color bioluminescence, using different luciferase-luciferin pairs that emit light at distinct wavelengths, allows for the simultaneous monitoring of multiple biological events in the same animal. While the search results focus on the advantages of the red-shifted emission of this compound, this characteristic makes it an ideal candidate for dual-color imaging when paired with luciferases that produce light in the green or orange part of the spectrum, such as click beetle green luciferase, as they can be spectrally unmixed. mdpi.com This enables the investigation of complex interactions, such as those between tumor cells and immune cells, in real-time.
Pharmacokinetic and Biodistribution Profile of Akalumine Hydrochloride in Preclinical Models
Tissue Permeability and Distribution Across Various Organ Systems
AkaLumine hydrochloride exhibits enhanced tissue permeability, a critical factor for sensitive in vivo imaging. The near-infrared light (with a maximum emission wavelength of approximately 677 nm) produced from the reaction of this compound with firefly luciferase is less susceptible to absorption and scattering by biological tissues compared to the shorter wavelength light produced by the native D-luciferin substrate nih.gov. This property allows for the detection of bioluminescent signals from deeper anatomical locations within the body.
Studies in preclinical models have demonstrated the widespread distribution of this compound to most tissues nih.gov. While detailed quantitative data on the concentration in every organ system is still emerging, qualitative observations from imaging studies consistently show its ability to reach various tissues effectively. However, it is noteworthy that some studies have reported a background signal emanating from the liver following the administration of this compound, suggesting a potential for hepatic accumulation or metabolism nih.gov. Further research is required to fully quantify the concentration of this compound in major organs such as the liver, kidneys, spleen, and lungs to provide a comprehensive biodistribution profile.
Efficacy of Blood-Brain Barrier Penetration
A significant advantage of this compound is its enhanced ability to cross the blood-brain barrier (BBB) riken.jp. This characteristic is of particular importance for neurological research, enabling the non-invasive imaging of cellular and molecular processes within the central nervous system of living animals. In contrast, the natural substrate D-luciferin has poor BBB permeability, which has historically limited its application in brain imaging studies.
The superior BBB penetration of this compound has been demonstrated in preclinical models, where its administration has led to significantly brighter bioluminescent signals from the brain compared to D-luciferin riken.jp. This has facilitated high-resolution imaging of neural activity and the progression of neurological diseases in small animal models.
Considerations for Oral Bioavailability in In Vivo Research Models
While this compound is noted as being orally bioavailable, the efficiency of this route of administration compared to others, such as intraperitoneal injection, requires careful consideration in the design of in vivo studies. Research in Drosophila has indicated that while oral administration is feasible and can elicit a luminescent signal, intraperitoneal administration in mice results in a stronger signal researchgate.netnih.gov.
Several factors can influence the oral bioavailability of a compound, including its aqueous solubility, stability in the gastrointestinal tract, permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the liver nih.govmdpi.comnih.gov. Although this compound was developed to have improved water solubility compared to its parent compound, AkaLumine, its absorption kinetics and the extent of its first-pass metabolism following oral administration in rodent models have not yet been extensively detailed in the scientific literature. Therefore, for studies requiring maximal signal intensity and consistent bioavailability, intraperitoneal or intravenous injection may be the preferred routes of administration. Further pharmacokinetic studies are warranted to fully characterize the oral bioavailability of this compound and to establish optimal oral dosing strategies for various preclinical applications.
Comparative Analysis of In Vivo Biodistribution with Other Luciferin (B1168401) Substrates
The in vivo biodistribution and imaging efficacy of this compound have been extensively compared with other luciferin substrates, most notably D-luciferin and CycLuc1.
This compound vs. D-luciferin: In direct comparisons, this compound consistently demonstrates superior performance in deep-tissue imaging. The near-infrared light it produces penetrates tissues more effectively than the yellow-green light from the D-luciferin reaction nih.gov. This results in a significantly higher signal-to-noise ratio when imaging organs deep within the body cavity. Furthermore, as previously mentioned, this compound's enhanced biodistribution to the brain makes it a far more effective substrate for neurological studies riken.jp.
This compound vs. CycLuc1: CycLuc1 is another synthetic luciferin analog that produces red-shifted light. While CycLuc1 offers improved tissue penetration over D-luciferin, studies have shown that the light emission from the this compound reaction is in a more optimal near-infrared window, leading to even greater sensitivity for deep-tissue imaging.
The following table provides a comparative summary of the key biodistribution and imaging characteristics of this compound, D-luciferin, and CycLuc1.
| Feature | This compound | D-luciferin | CycLuc1 |
| Maximum Emission Wavelength | ~677 nm (Near-Infrared) | ~562 nm (Yellow-Green) | Red-shifted |
| Tissue Penetration | Excellent | Poor | Moderate |
| Blood-Brain Barrier Penetration | Enhanced | Poor | Moderate |
| Deep-Tissue Imaging Sensitivity | High | Low | Moderate |
| Primary Administration Routes | Intraperitoneal, Intravenous, Oral | Intraperitoneal, Intravenous | Intraperitoneal, Intravenous |
Methodological Considerations and Optimization for Akalumine Hydrochloride Based Research
Reagent Preparation, Handling, and Optimized Storage Protocols
Proper preparation, handling, and storage of AkaLumine hydrochloride are fundamental to ensuring the reproducibility and reliability of experimental results. The compound exhibits high solubility in water (up to 40 mM), as well as in dimethyl sulfoxide (DMSO) and alcohol. nih.govaobious.com
For in vitro assays, stock solutions are typically prepared by dissolving this compound in deionized water or DMSO. targetmol.com In contrast, for in vivo applications, a working solution of 2.5 mg/mL in water has been used. nih.gov To aid dissolution, sonication and/or gentle heating may be applied. medchemexpress.com It is often recommended to prepare working solutions freshly on the day of use to ensure maximum efficacy. medchemexpress.com If storage of a stock solution is necessary, it should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. medchemexpress.com
Careful handling is essential. Solutions should be protected from light to prevent photodegradation. medchemexpress.com The following table summarizes the recommended storage protocols for this compound.
| Solution Type | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture. targetmol.com |
| Stock Solution (in solvent) | -80°C | Up to 1 year targetmol.com (or 6 months medchemexpress.com) | Aliquot to avoid freeze-thaw cycles; protect from light. medchemexpress.com |
| -20°C | Up to 1 month | Protect from light. medchemexpress.com | |
| Working Solution | N/A | Recommended for immediate use. | Prepare freshly for each experiment. medchemexpress.com |
Strategic Selection of Substrate Administration Routes and Concentrations for Optimal Signal Acquisition
The choice of administration route and substrate concentration is a critical parameter that directly influences the biodistribution, pharmacokinetics, and resulting signal intensity of this compound.
Administration Routes:
Intraperitoneal (IP) Injection: This is the most commonly reported route for animal studies, with imaging typically performed 15 minutes post-injection. fujifilm.comtargetmol.commdpi.com
Intravenous (IV) Injection: IV administration has been used to assess the detection sensitivity of disseminated cancer cells in the lung. targetmol.com
Oral Administration: This non-invasive method has been successfully demonstrated in Drosophila research, where this compound is mixed with fly food for continuous administration. nih.gov This route may be advantageous for long-term temporal monitoring of gene expression. nih.gov
Concentration Optimization: A significant advantage of this compound is that it achieves maximal or near-maximal signal intensity at substantially lower concentrations compared to D-luciferin. nih.govresearchgate.net In studies with LLC/luc and MDA-MB-231/luc cells, the signal from this compound peaked at concentrations as low as 2.5 μM. medchemexpress.comtargetmol.com In contrast, the signal from D-luciferin continued to increase with concentration without reaching saturation even at 250 μM. medchemexpress.comtargetmol.com This property is advantageous for in vivo imaging, as it makes the resulting bioluminescent signal less dependent on variations in substrate bioavailability across different tissues. fujifilm.comresearchgate.net In mouse models, this compound has been shown to produce signals over 40-fold higher than those of D-luciferin when using a 1 mM substrate concentration. nih.gov
| Administration Route | Typical Concentration/Dose | Target Organism | Key Findings |
| Intraperitoneal | 0.5 - 33 mM medchemexpress.com | Mouse | Common route for systemic delivery; signal is less dependent on concentration than D-luciferin. fujifilm.com |
| Intravenous | 5 mM targetmol.com | Mouse | Effective for detecting cancer cells in the lung. targetmol.com |
| Oral | 1.0 mM (in food) nih.gov | Drosophila | Allows for non-invasive, continuous monitoring of freely moving flies. nih.gov |
Advanced Data Acquisition Techniques and Quantitative Image Analysis in Bioluminescence Assays
Acquiring high-quality, quantifiable data from this compound-based assays requires specialized imaging systems and robust analysis techniques.
Data Acquisition: Bioluminescence imaging is performed using sensitive, cooled charge-coupled device (CCD) cameras, such as those integrated into IVIS Spectrum or Lumina systems. fujifilm.comnih.govmdpi.com To specifically capture the near-infrared light emitted from the this compound reaction, emission filters are often used. A common choice is a 680±10 nm filter, which helps to isolate the specific signal and reduce background noise. nih.govfujifilm.com
Imaging parameters must be optimized and kept consistent throughout an experiment for reliable longitudinal tracking. nih.gov Key parameters include:
Exposure Time: Typically ranges from seconds for in vitro assays to a minute or more for in vivo imaging. nih.gov
Binning: Combining adjacent pixels to increase sensitivity at the cost of spatial resolution. nih.gov
Field of View (FOV): Adjusting the imaging area to encompass the subject. nih.gov
f/stop: Controls the aperture of the lens, affecting light collection. nih.gov
For dynamic studies, images are often acquired sequentially every few minutes to capture the peak signal following substrate administration. nih.gov
Quantitative Image Analysis: After acquisition, images are processed using specialized software. A standard method for quantification involves drawing Regions of Interest (ROIs) around the anatomical areas of expected signal (e.g., a tumor). mdpi.com The software then calculates the total flux (photons/second) or radiance (photons/s/cm²/sr) within that ROI. mdpi.com This provides a quantitative measure of the biological process being monitored. To ensure accuracy, a baseline correction is often performed by subtracting the background signal, which can be measured from an ROI placed over an area with no expected bioluminescence or from control animals not expressing luciferase. nih.gov
Engineering and Utilization of Novel Animal Models for this compound Research (e.g., Transgenic Reporter Strains)
The full potential of this compound is realized when it is paired with a luciferase enzyme optimized for its specific chemical structure. This has led to the development of the engineered luciferase, Akaluc, through directed evolution of firefly luciferase. nih.gov The combination of Akaluc and this compound is often referred to as the AkaBLI system. fujifilm.comnih.gov This system can produce emissions that are 100 to 1000 times brighter than conventional luciferase systems. fujifilm.com
The enhanced sensitivity and deep-tissue penetration of the AkaBLI system have driven the creation and use of novel animal models for a wide range of research applications:
Oncology: Animal models with tumor cells expressing Akaluc, such as glioma models, allow for highly sensitive, non-invasive tracking of tumor growth and metastasis. nih.gov The system has demonstrated the ability to detect single cancer cells trapped in the lungs of mice, a feat that is challenging with conventional BLI. mdpi.com
Virology: To study the in vivo dynamics of viral infections, recombinant viruses have been engineered to express Akaluc. For instance, a recombinant SARS-CoV-2 virus expressing Akaluc has been used to track the spread of infection in Syrian hamsters in real-time. nih.gov
Neuroscience: The AkaBLI system's ability to penetrate the skull and its enhanced biodistribution to the brain have enabled researchers to visualize Akaluc expression in the brains of freely moving mice and even marmosets. mdpi.comnih.gov This opens new avenues for studying neurological processes in awake, behaving animals.
Gene Expression Monitoring: Transgenic Drosophila strains have been created where Akaluc expression is linked to specific genes, allowing for non-invasive, temporal monitoring of gene activity in response to stimuli. nih.gov
The development of these specialized animal models, which are genetically encoded to express Akaluc, is a key strategy for leveraging the superior properties of this compound for highly sensitive in vivo imaging. nih.gov
Future Directions and Emerging Research Avenues for Akalumine Hydrochloride and Its Analogues
Development of Next-Generation AkaLumine Hydrochloride Analogues with Enhanced Optical Properties and Stability
The quest for improved in vivo imaging probes is a continuous effort in chemical biology. While this compound solved the critical issue of poor water solubility associated with its parent compound, AkaLumine, the development of next-generation analogues is aimed at further refining its properties for even greater performance. electronicspecifier.commdpi.com
Key goals for these new analogues include:
Enhanced Brightness and Quantum Yield: Future research will focus on chemical modifications to the AkaLumine scaffold to increase the light output per molecule. Strategies may include altering electron-donating groups or extending the π-conjugation of the molecule to enhance the intrinsic brightness of the bioluminescent reaction. researchgate.net
Further Red-Shifted Emissions: Pushing the emission wavelength deeper into the near-infrared (NIR) spectrum (beyond 700 nm) would further decrease signal attenuation from tissues, allowing for clearer imaging of deep organs like the brain and lungs. nih.gov
Improved Pharmacokinetics and Biodistribution: Tailoring the chemical structure of analogues can optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. This could lead to probes with longer-lasting signals, reduced non-specific accumulation in organs like the liver, and better penetration of biological barriers such as the blood-brain barrier. acs.org
Enhanced Stability: Improving the chemical stability of the luciferin (B1168401) analogue in physiological conditions can ensure a more sustained and predictable light emission over the course of long-term experiments.
Researchers have already synthesized and tested several analogues. For instance, seMpai and TokeOni were developed to further improve upon the water solubility of AkaLumine. mdpi.com Another analogue, NIRLuc2, was created by incorporating a fused N-hetero ring, building on the structural concepts of both AkaLumine and another synthetic luciferin, CycLuc1. mdpi.com A more recent analogue, AkaSuke, has shown an 8-fold higher bioluminescence intensity in living cells compared to this compound and demonstrated lower autoluminescence in the liver. biorxiv.org
Table 1: Comparison of this compound and its Analogues
| Compound | Emission Max (λmax) | Key Improvement / Feature | Reference |
|---|---|---|---|
| AkaLumine | 675 nm | Near-infrared emission, high cell permeability. | nih.gov |
| This compound (TokeOni) | 677 nm | High water solubility (20-fold increase over AkaLumine). | mdpi.comCurrent time information in Edmonton, CA. |
| seMpai | 675 nm | N-atom containing derivative with improved water solubility. | mdpi.comnih.gov |
| NIRLuc2 | 683 nm | Fused N-hetero ring structure, soluble. | mdpi.com |
| AkaSuke | 680 nm | 3.4-fold higher photon emission than AkaLumine in vitro. | biorxiv.org |
Integration with Complementary Advanced Imaging Technologies
The high sensitivity of this compound-based BLI makes it a powerful tool for functional and molecular imaging, but it lacks detailed anatomical information. The future of in vivo imaging lies in multimodal approaches, where the strengths of different technologies are combined to provide a more complete picture.
The integration of AkaLumine BLI with high-resolution anatomical imaging modalities like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) is a key area of development. This combination allows researchers to precisely overlay the functional data from BLI (e.g., tumor location, gene expression) onto a detailed anatomical map, providing crucial spatial context. eurekalert.orgnih.gov
Furthermore, combining BLI with other molecular imaging techniques like Positron Emission Tomography (PET) offers synergistic advantages. nih.gov For example, a study could use AkaLumine BLI to track the viability and location of engineered CAR-T cells while simultaneously using a specific PET tracer to probe the metabolic state of the tumor microenvironment. Another emerging modality, Magnetic Particle Imaging (MPI) , which directly quantifies superparamagnetic iron oxide nanoparticle tracers, can be paired with Akaluc BLI to track both the location and proliferation of cancer cells. eurekalert.orgchemrxiv.org This dual imaging approach can provide reliable tracking of cell viability and numbers, which is not possible with probe-based modalities alone. eurekalert.org
Expansion of Preclinical Research Applications to New Disease Models and Biological Questions
The enhanced sensitivity and deep-tissue imaging capabilities of the this compound/Akaluc system (often termed AkaBLI) have opened the door to a wide range of preclinical applications. While it is already being used in cancer research, neuroscience, and virology, its potential extends to many other fields. biorxiv.org
Future preclinical applications are expected to expand into:
Immunology and Inflammation: Tracking the migration and activation of specific immune cell populations in real-time during an inflammatory response or in models of autoimmune disease.
Stem Cell Research: Non-invasively monitoring the fate, survival, and integration of transplanted stem cells in regenerative medicine models.
Infectious Disease: Studying the spatiotemporal dynamics of viral or bacterial infections, especially those that establish deep-tissue reservoirs, and evaluating the efficacy of antimicrobial therapies. biorxiv.org
Metabolic Diseases: Developing reporter systems to monitor metabolic pathways in specific organs in models of diabetes or obesity.
Neurodegenerative Diseases: Visualizing processes like neuroinflammation or protein aggregation in deep brain structures over long periods in the same animal. acs.org
The AkaBLI system has been successfully used to monitor minimal residual disease in breast cancer models and track glioma expansion from as few as 5,000 transplanted cells. electronicspecifier.com It has also been applied to visualize viral spread of SARS-CoV-2 in living animals and to monitor gene expression in Drosophila. biorxiv.org These successes highlight the system's versatility and its potential for broad application in diverse disease models.
Contribution of this compound to Advancing Fundamental Biological Discoveries and Mechanistic Understanding
Beyond its use in preclinical disease models, this compound is a powerful tool for fundamental biological research. The ability to non-invasively and longitudinally monitor cellular and molecular events in a living organism provides a dynamic view that is often lost in traditional endpoint assays.
This compound and its associated systems contribute to fundamental discoveries by enabling:
Real-time Gene Expression Analysis: By placing the luciferase gene under the control of a specific promoter, researchers can visualize when and where genes are turned on and off in a living animal in response to various stimuli. The AkaBLI system has been shown to be a powerful tool for this purpose, allowing for the temporal monitoring of dynamic changes in gene expression.
Long-Term Cell Tracking: The high signal-to-noise ratio allows for the tracking of small numbers of cells, even single cells, over extended periods. This is invaluable for understanding processes like cancer metastasis, immune cell surveillance, and the long-term behavior of neurons, which has been demonstrated in marmosets for over a year.
Dissecting Cellular Signaling Pathways: Bioluminescent reporters based on protein-protein interactions or enzyme activity can be designed to light up when a specific signaling pathway is activated, providing a spatiotemporal map of cellular communication.
Understanding Host-Pathogen Interactions: The system allows for visualizing the entire course of an infection, from initial entry to spread and clearance, providing mechanistic insights into how pathogens interact with the host immune system. biorxiv.org
By allowing scientists to observe biology in action within its native context, the this compound system helps bridge the gap between in vitro findings and in vivo complexity, leading to a more profound and mechanistic understanding of life itself.
Q & A
Q. What is the significance of AkaLumine hydrochloride’s Km value (μM) for recombinant Fluc protein in experimental design?
Methodological Answer: The Km value reflects the substrate concentration required to achieve half-maximal enzyme activity. For this compound, this parameter is critical for optimizing substrate concentration in bioluminescence assays. Researchers should:
- Use concentrations slightly above Km (e.g., 5–10 μM) to ensure enzyme saturation while minimizing background noise in vitro .
- Adjust dosing in vivo based on tissue penetration and clearance rates; for example, 5 mM intraperitoneal injections in mice yield consistent signals for deep-tissue imaging .
- Compare with D-luciferin (Km ~3 μM) to evaluate relative binding efficiency and signal dynamics .
Q. How should this compound stock solutions be prepared to ensure stability and solubility?
Methodological Answer: this compound’s solubility and stability depend on solvent choice and storage:
- Solubility: Dissolve in water (50 mg/mL, 147.56 mM) or DMSO (25 mg/mL, 73.78 mM) with brief sonication to avoid aggregation .
- Storage: Aliquot and store at -20°C under nitrogen to prevent oxidation. Avoid freeze-thaw cycles, as repeated cycles reduce activity by >30% .
- In vivo formulation: Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for intraperitoneal delivery, ensuring clarity via vortexing .
Q. What are the advantages of this compound over CycLuc1 in detecting disseminated cancer cells?
Methodological Answer: this compound outperforms CycLuc1 in sensitivity and solubility:
- Detection sensitivity: In murine lung metastasis models, AkaLumine yields a 3.3-fold higher signal than CycLuc1 at 5 mM due to superior water solubility and tissue penetration .
- Signal stability: AkaLumine’s bioluminescence peaks within 15 minutes post-injection and sustains for 1 hour, enabling time-lapse imaging without rapid signal decay .
- Protocol note: Pre-warm animals to 37°C to enhance substrate distribution and reduce variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in signal saturation between in vitro and in vivo applications of this compound?
Methodological Answer: Discrepancies arise from differences in enzyme accessibility and substrate metabolism:
- In vitro: Signal saturation occurs at 2.5 μM in LLC/luc cells due to rapid intracellular uptake and uniform enzyme distribution. Normalize data to cell count and luciferase expression levels .
- In vivo: Signal increases linearly with dose (up to 250 μM) due to limited tissue penetration and competing metabolic pathways. Use kinetic modeling (e.g., Michaelis-Menten adapted for pharmacokinetics) to account for clearance rates .
- Validation: Cross-validate with ex vivo luciferase activity assays to confirm in vivo signal correlates with target expression .
Q. What experimental parameters are critical for longitudinal neuronal activity studies using this compound?
Methodological Answer: For longitudinal tracking (e.g., in marmoset brains):
- Viral vector selection: Use AAVs with synapsin promoters for neuron-specific expression of Akaluc enzyme, achieving detectable signals with as few as 49 neurons .
- Dosing schedule: Administer this compound (5 mM in saline) every 48 hours to avoid enzyme substrate depletion, validated over 12-month periods in primates .
- Imaging controls: Include baseline bioluminescence measurements pre-injection to account for autofluorescence in deep tissues .
Q. How can researchers optimize this compound’s near-infrared emission for multiplexed imaging?
Methodological Answer: Leverage spectral unmixing techniques to distinguish AkaLumine’s emission (λmax ~675 nm) from other probes:
- Filter sets: Use 650–700 nm bandpass filters to isolate signals from red-shifted bioluminescence .
- Co-imaging: Pair with GFP (λem ~510 nm) or Cy5 (λem ~670 nm), ensuring minimal spectral overlap via pre-testing with phantom models .
- Quantum yield calibration: Measure AkaLumine’s bioluminescence quantum yield (Φ = 0.15) relative to D-luciferin (Φ = 0.41) to adjust exposure times .
Q. What strategies mitigate this compound’s solubility limitations in high-throughput screens?
Methodological Answer: To enhance solubility and reduce precipitation:
- Co-solvents: Add β-cyclodextrin (10% w/v) to aqueous solutions, improving solubility by 40% without inhibiting Fluc activity .
- Microfluidic delivery: Use droplet-based microfluidics to maintain substrate concentration gradients and prevent aggregation in multi-well plates .
- pH adjustment: Prepare stock solutions at pH 6.5–7.0 (PBS buffer) to stabilize the compound’s thiazoline ring structure .
Data Analysis and Validation
Q. How should researchers normalize bioluminescence data from this compound in heterogeneous tissues?
Methodological Answer:
- Internal standard: Co-inject a low-dose D-luciferin (1 mM) as a reference to correct for tissue depth and absorption variations .
- ROI quantification: Define regions of interest (ROIs) using MRI/CT co-registration to align bioluminescence signals with anatomical landmarks .
- Statistical thresholds: Apply a signal-to-noise ratio (SNR) > 5 for valid detection, calculated as (mean signal – mean background)/SDbackground .
Q. What are the pitfalls in comparing this compound’s performance across species (e.g., mice vs. marmosets)?
Methodological Answer: Key considerations include:
- Metabolic rate: Adjust dosing intervals for marmosets (every 72 hours) to account for slower clearance compared to mice (every 24 hours) .
- Luciferase compatibility: Confirm Akaluc enzyme expression levels via Western blot, as primate neurons may exhibit lower transfection efficiency .
- Ethics compliance: Follow ARRIVE 2.0 guidelines for cross-species studies, including sample-size justification and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
